molecular formula C23H19N3O7 B2637964 3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one CAS No. 618873-69-1

3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one

Cat. No. B2637964
CAS RN: 618873-69-1
M. Wt: 449.419
InChI Key: FYXLOQMDGWDNBG-UHFFFAOYSA-N
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Description

3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C23H19N3O7 and its molecular weight is 449.419. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Reactions

  • Studies on the reduction of acylpyrroles and synthesis of the pyrrolo[1,2-b]cinnolin-10-one ring system highlight innovative synthetic routes and chemical reactions involving similar complex organic compounds. These methodologies can be applied in the synthesis of a wide range of heterocyclic compounds with potential pharmacological activities (Kimbaris & Varvounis, 2000).

Biological Activity and Medicinal Chemistry

  • Research into substituted pyrrolidinone derivatives demonstrates the potential biological activities of complex organic molecules. Such studies are crucial for the development of new therapeutic agents, indicating that compounds with a similar structural framework might possess valuable pharmacological properties (Urbonavičiūtė, Vaickelionienė, & Mickevičius, 2014).

Material Science and Chemical Properties

  • Investigations into the synthesis and stereochemistry of alkylidene-dithiazoles provide insights into the chemical properties and potential material science applications of complex molecules. Understanding the stereochemical aspects of such compounds can guide the design of materials with specific optical or electronic properties (Jeon & Kim, 1999).

Advanced Synthesis Techniques

  • The development of catalyst-free and solvent-free conditions for synthesizing pyrrol-2(5H)-ones showcases advancements in green chemistry and eco-friendly synthesis techniques. Such methodologies not only provide new compounds but also emphasize the importance of sustainable practices in chemical research (Niknam & Mojikhalifeh, 2014).

Crystallography and Molecular Structure

  • Crystallographic studies of molecules with complex heterocyclic frameworks contribute to our understanding of molecular interactions and structure-property relationships. These insights are vital for the design of molecules with desired physical, chemical, or biological properties (Portilla et al., 2007).

properties

IUPAC Name

(4E)-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O7/c1-12-9-15(7-8-17(12)32-3)21(27)19-20(14-5-4-6-16(11-14)26(30)31)25(23(29)22(19)28)18-10-13(2)33-24-18/h4-11,20,27H,1-3H3/b21-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABEHDASLHVGOOC-XUTLUUPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C3=CC(=C(C=C3)OC)C)O)C(=O)C2=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)N2C(/C(=C(/C3=CC(=C(C=C3)OC)C)\O)/C(=O)C2=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one

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